molecular formula C14H13BrN2O2 B2739434 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide CAS No. 1232794-19-2

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide

Cat. No. B2739434
CAS RN: 1232794-19-2
M. Wt: 321.174
InChI Key: LAXGEAHWHDTUDO-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is a biochemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is defined by its molecular formula, C14H13BrN2O2 . This indicates that the compound contains 14 carbon atoms, 13 hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide include a molecular weight of 321.17 and a molecular formula of C14H13BrN2O2 .

Scientific Research Applications

Antifungal Agent Synthesis

Compounds similar to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide have been explored for their potential as antifungal agents. For instance, the synthesis of new derivatives such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides has been investigated for possible antifungal applications. These compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its analogs, demonstrated significant antifungal activity (Narayana et al., 2004).

Photosensitizer in Photodynamic Therapy

The compound and its derivatives have been examined as potential photosensitizers in photodynamic therapy, particularly for cancer treatment. A study on zinc phthalocyanine substituted with new benzamide derivative groups containing Schiff base highlighted its high singlet oxygen quantum yield and suitability as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Anticancer Agent Development

Research has focused on synthesizing new derivatives of 4-amino benzamides, such as 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, for evaluating their anticancer potential. Some of these compounds showed promising results against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia cancers (Bekircan et al., 2008).

Histone Deacetylase Inhibition for Alzheimer’s Disease

Certain derivatives like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide have been developed for their selective inhibition against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing phosphorylation and aggregation of tau proteins, indicating its possible application in treating Alzheimer's disease (Lee et al., 2018).

Schiff Base Synthesis for Cytotoxic Evaluation

Schiff bases derived from benzamides, such as those synthesized from 2-hydroxybenzaldehyde, have been evaluated for their cytotoxic activity against cancer cell lines. These studies aid in understanding the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021).

properties

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGEAHWHDTUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide

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